(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to an octenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the sulfonation of benzene using chlorosulfonic acid, followed by the reaction with the octenone derivative under controlled conditions . The reaction is usually carried out at temperatures below 60°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of (6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one may involve large-scale sulfonation processes using specialized equipment to control temperature and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylsulphonylbenzyl bromide
- 4-(Methanesulfonyl)phenylboronic acid
- Chloromethyl phenyl sulfone
- 3-Methylsulphonylaniline hydrochloride
- Methyl phenyl sulfone
- 4-Aminophenyl sulfone
- Phenyl vinyl sulfone
Uniqueness
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one is unique due to its specific structural configuration and the presence of both the benzenesulfonyl group and the octenone backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
162655-06-3 |
---|---|
Molekularformel |
C16H22O3S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C16H22O3S/c1-13(2)11-15(17)12-14(3)9-10-20(18,19)16-7-5-4-6-8-16/h4-10,13-14H,11-12H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
NLSJVHIHDRQKQE-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@H](CC(=O)CC(C)C)C=CS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(=O)CC(C)C=CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.